REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[C:4](Cl)[N:3]=1.[NH3:13].C(=O)([O-])[O-].[K+].[K+]>C(O)(C)(C)C>[Cl:1][C:2]1[N:3]=[C:4]([NH2:13])[C:5]([N+:9]([O-:11])=[O:10])=[CH:6][C:7]=1[CH3:8] |f:2.3.4|
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Name
|
|
Quantity
|
10.41 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C=C1C)[N+](=O)[O-])Cl
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Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
10.4 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
167 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
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Details
|
was stirred overnight at 60° C. under nitrogen atmosphere
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
|
After stirring at room temperature for 3 hours
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Duration
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3 h
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Type
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FILTRATION
|
Details
|
a precipitate was filtered
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Type
|
WASH
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Details
|
washed three times with water
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=N1)N)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.7 mmol | |
AMOUNT: MASS | 4.25 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |